![molecular formula C4H9NO3 B6593683 L-threonine CAS No. 7013-32-3](/img/structure/B6593683.png)
L-threonine
Overview
Description
L-threonine is an essential amino acid that plays a crucial role in protein biosynthesis. It was the last of the 20 common proteinogenic amino acids to be discovered, identified in 1935 by William Cumming Rose . This compound is vital for human health as it supports immune function, liver health, and the synthesis of collagen and elastin . It is obtained from dietary sources such as meat, dairy products, and certain plant-based foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-threonine can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the aldol condensation of glycine and acetaldehyde, catalyzed by threonine aldolase . This reaction requires specific conditions such as pH control and temperature regulation to ensure high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli and Corynebacterium glutamicum . These microorganisms are optimized to overproduce this compound by manipulating metabolic pathways and enhancing the activity of key enzymes involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form threonine aldehyde or reduced to produce threonine alcohol .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific pH levels and temperatures, to ensure the desired product formation .
Major Products: The major products formed from these reactions include β-hydroxy amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
L-threonine plays a significant role in treating various health conditions, particularly those related to the nervous system. Research has shown its potential in managing:
- Spinal Spasticity : this compound has been indicated to reduce muscle contractions in patients with spinal spasticity due to spinal cord injuries. Dosages of 2 grams taken three times daily have shown modest effects .
- Multiple Sclerosis (MS) : While early studies suggested some benefits, more recent evidence indicates that this compound does not significantly alleviate muscle stiffness in MS patients .
- Amyotrophic Lateral Sclerosis (ALS) : Research suggests that this compound may not slow ALS progression and could potentially worsen lung function in affected individuals .
Agricultural Applications
In agriculture, this compound is used as a feed additive for livestock. It enhances growth performance and feed efficiency in various animal species:
- Swine Nutrition : Studies indicate that supplementing pig diets with this compound can improve growth rates and feed conversion ratios, leading to more efficient meat production.
- Poultry Production : Similar benefits have been observed in poultry, where this compound supplementation contributes to better overall health and productivity .
Biotechnological Applications
This compound is also significant in biotechnological processes, particularly in microbial fermentation:
- Amino Acid Production : The bacterium Corynebacterium glutamicum is extensively used for the industrial production of amino acids, including this compound. Advances in metabolic engineering have increased the yield of this compound from 0.9 g/L to 3.7 g/L through optimized fermentation processes .
- Biosynthesis Pathways : The metabolic pathways involved in this compound production are being studied to enhance efficiency further. For example, researchers have identified various enzymes that facilitate the biosynthesis of this compound and are exploring their regulatory mechanisms .
Case Study 1: Metabolomic Analysis of Tea Plants
A study analyzed the metabolite composition of Camellia sinensis (tea plant) and its wild relatives, revealing that this compound is part of a complex network of metabolites involved in plant growth and development. The research highlighted the importance of amino acids like this compound in metabolic pathways critical for tea quality .
Case Study 2: Enhanced Production via Genetic Engineering
Research focused on enhancing this compound production through genetic modifications in Escherichia coli. By manipulating transport systems within the bacteria, scientists improved the uptake efficiency of this compound, demonstrating a novel approach to increase yields for industrial applications .
Data Summary
The following table summarizes key findings related to the applications of this compound across different domains:
Mechanism of Action
L-threonine is often compared with other amino acids such as serine and glycine due to their structural similarities and shared metabolic pathways . this compound is unique in its essentiality for humans, meaning it must be obtained from the diet, whereas serine and glycine can be synthesized endogenously .
Comparison with Similar Compounds
L-serine: Involved in the synthesis of phospholipids and neurotransmitters.
Glycine: Functions as a neurotransmitter and is a precursor for the synthesis of heme and purines.
L-threonate:
L-threonine’s unique role as an essential amino acid and its diverse applications in various fields highlight its importance in both health and industry.
Biological Activity
L-Threonine is an essential amino acid that plays a significant role in various biological processes in both animals and microorganisms. This article explores its physiological functions, mechanisms of action, and therapeutic potentials, supported by case studies and research findings.
Physiological Functions
This compound is crucial for protein synthesis, energy metabolism, and nutrient absorption. It is involved in several metabolic pathways, including:
- Protein Synthesis : Threonine is a building block for proteins and is necessary for the synthesis of glycoproteins and collagen.
- Energy Metabolism : It contributes to energy production by participating in metabolic pathways that convert nutrients into usable energy.
- Nutrient Absorption : Threonine aids in the absorption of nutrients in the intestines, supporting overall digestive health.
Recent studies have highlighted its role beyond mere nutrition. For instance, this compound has been shown to activate various signaling pathways such as PI3K/Akt and mTOR, which are vital for cell growth and proliferation. This suggests that threonine may influence stem cell dynamics, particularly in embryonic stem cells (ESCs), where it serves as a metabolic fuel promoting self-renewal and differentiation .
This compound's biological activity can be attributed to its involvement in several key mechanisms:
- Signaling Pathways : Threonine activates critical signaling pathways that regulate cell cycle progression and differentiation. For example, it has been observed to stimulate ESC transition through the G1/S phase of the cell cycle .
- Neurotransmitter Regulation : Increased dietary intake of threonine correlates with elevated levels of glycine in the brain, which can affect neurotransmitter balance and potentially improve neurological function .
- Transport Mechanisms : In Escherichia coli, threonine uptake is facilitated by specific transporters such as YifK and BrnQ, which play crucial roles in maintaining cellular threonine levels under varying environmental conditions .
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications in various conditions:
- Amyotrophic Lateral Sclerosis (ALS) : A pilot study indicated that this compound supplementation might alleviate symptoms in ALS patients by enhancing glycine content in the brain and spinal cord, thereby increasing inhibitory signals to protect neurons from excitotoxicity. Improvements were noted particularly in patients with severe disease manifestations .
- Metabolic Disorders : Threonine has protective effects against lipid metabolic disorders by regulating lipogenesis signaling pathways. This action may help mitigate obesity-related complications by influencing thermogenic gene expression .
- Intestinal Health : Threonine plays a vital role in maintaining intestinal homeostasis and promoting gut health. Its supplementation could be beneficial in conditions involving gut dysbiosis or injury .
Table 1: Summary of Key Studies on this compound
Study | Subject | Findings |
---|---|---|
Stern & Bokinjc (1974) | ALS Patients | 7 out of 15 showed improvement with this compound supplementation; effectiveness related to disease severity |
Physiological Functions Study | Mice ESCs | Threonine enhances self-renewal and differentiation through metabolic pathways |
Dietary Threonine Study | Rats | Increased threonine intake correlates with higher plasma glycine levels affecting neurotransmitter balance |
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Record name | threonine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Threonine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82822-12-6 | |
Record name | Poly-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82822-12-6 | |
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DSSTOX Substance ID |
DTXSID2046412, DTXSID70893087 | |
Record name | L-Threonine | |
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Record name | DL-Threonine | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma | |
Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
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Solubility |
Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
Record name | Threonine | |
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Record name | L-Threonine | |
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Record name | L-Threonine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | L-Threonine | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | Threonine | |
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Mechanism of Action |
L-Threonine is a precursor to the amino acids glycine and serine. It acts as a lipotropic in controlling fat build-up in the liver. May help combat mental illness and may be very useful in indigestion and intestinal malfunctions. Also, threonine prevents excessive liver fat. Nutrients are more readily absorbed when threonine is present., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/ | |
Record name | Threonine | |
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Color/Form |
Colorless crystals, Crystals | |
CAS No. |
72-19-5, 80-68-2, 7013-32-3 | |
Record name | L-Threonine | |
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Record name | (±)-Threonine | |
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Record name | Threonine [USAN:INN] | |
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Record name | Threonine, DL- | |
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Record name | Threonine | |
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Record name | L-Threonine | |
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Melting Point |
256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C | |
Record name | Threonine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.